![molecular formula C21H20N2O4 B5640108 [(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640108.png)
[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
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Overview
Description
The compound is a complex organic molecule featuring a tetrahydrochromeno[3,4-c]pyrrol-3a(4H) core, indicating a structure that likely involves multiple rings, including a chromene and a pyrrolidine moiety. Such compounds are of interest in the field of organic chemistry due to their potential for biological activity and the challenges they present in synthesis.
Synthesis Analysis
Synthesis of complex organic compounds like the one described typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of boric acid ester intermediates involves a three-step substitution reaction, confirming the complexity of synthesizing compounds with multiple functional groups and ring structures (Huang et al., 2021).
Molecular Structure Analysis
The determination of molecular structure often employs techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For instance, the crystal structures of complex molecules can be determined by single crystal X-ray diffraction, and their molecular structures optimized using density functional theory (DFT), providing insights into the molecular geometry and electronic structure (Huang et al., 2021).
Chemical Reactions and Properties
The chemical behavior of such compounds can be influenced by their structure, with certain functional groups undergoing specific reactions. For example, novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives have shown to oxidize amines and alcohols under specific conditions, highlighting the reactive nature of complex molecules (Mitsumoto & Nitta, 2004).
properties
IUPAC Name |
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-22-17-7-6-14(8-19(17)27-13)20(25)23-9-16-15-4-2-3-5-18(15)26-12-21(16,10-23)11-24/h2-8,16,24H,9-12H2,1H3/t16-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAKJWZVHCVVEN-IIBYNOLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)N3CC4C5=CC=CC=C5OCC4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol |
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